molecular formula C13H18N2O2S3 B2918520 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 873009-86-0

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2918520
CAS No.: 873009-86-0
M. Wt: 330.48
InChI Key: MEBDMVAUXMEHLE-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound characterized by its thiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene rings. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid

  • 5-Acetyl-2,4-dimethylthiazole

  • 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]quinoline-3-carboxylic acid

This comprehensive overview highlights the significance of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide in scientific research and industry. Its diverse applications and unique structure make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S3/c1-4-11-5-6-13(19-11)20(16,17)14-8-7-12-9(2)15-10(3)18-12/h5-6,14H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBDMVAUXMEHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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